molecular formula C11H11N3 B13154002 6-Methyl-4-(pyridin-3-YL)pyridin-2-amine

6-Methyl-4-(pyridin-3-YL)pyridin-2-amine

Cat. No.: B13154002
M. Wt: 185.22 g/mol
InChI Key: RYTMYHFZEDZRFR-UHFFFAOYSA-N
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Description

6-Methyl-4-(pyridin-3-YL)pyridin-2-amine is a heterocyclic organic compound with a pyridine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-(pyridin-3-YL)pyridin-2-amine can be achieved through various methods. One common approach involves the Suzuki cross-coupling reaction. This method utilizes 5-bromo-2-methylpyridin-3-amine as a starting material, which undergoes a palladium-catalyzed reaction with arylboronic acids to form the desired pyridine derivative . The reaction conditions typically involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cross-coupling reactions. The process can be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time. Additionally, continuous flow reactors may be employed to enhance production efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-(pyridin-3-YL)pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of a radical initiator.

Major Products Formed

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of halogenated pyridine derivatives.

Scientific Research Applications

6-Methyl-4-(pyridin-3-YL)pyridin-2-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-4-(pyridin-3-YL)pyridin-2-amine involves its interaction with specific molecular targets. For instance, when used as a pharmacophore, it can inhibit tyrosine kinase activity by binding to the ATP-binding site of the enzyme, thereby blocking the phosphorylation of target proteins . This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-4-(pyridin-3-YL)pyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which can influence its binding affinity and selectivity towards molecular targets. This uniqueness makes it a valuable compound for designing new drugs with improved efficacy and reduced side effects.

Properties

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

6-methyl-4-pyridin-3-ylpyridin-2-amine

InChI

InChI=1S/C11H11N3/c1-8-5-10(6-11(12)14-8)9-3-2-4-13-7-9/h2-7H,1H3,(H2,12,14)

InChI Key

RYTMYHFZEDZRFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)N)C2=CN=CC=C2

Origin of Product

United States

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